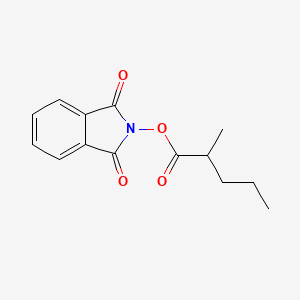

1,3-Dioxoisoindolin-2-yl 2-methylpentanoate

Description

1,3-Dioxoisoindolin-2-yl 2-methylpentanoate (CAS: 2170681-06-6) is an ester derivative featuring a 1,3-dioxoisoindolin-2-yl (phthalimide) group linked to a branched-chain 2-methylpentanoate moiety. Its molecular formula is C₁₄H₁₅NO₄ (molecular weight: 261.27 g/mol) . This compound belongs to a class of redox-active esters (RAEs) widely used in organic synthesis, particularly in radical-based reactions and drug intermediate preparation. The phthalimide group enhances stability and influences reactivity, while the branched alkyl chain modulates lipophilicity and steric effects .

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 2-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-6-9(2)14(18)19-15-12(16)10-7-4-5-8-11(10)13(15)17/h4-5,7-9H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPMQSGHFYLQIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 2-methylpentanoate typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method is to react phthalic anhydride with 2-methylpentanoic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 2-methylpentanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amides or esters.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₅NO₄

- Molecular Weight : 261.2732 g/mol

- CAS Number : 2170681-06-6

The compound features a dioxoisoindole moiety, which is significant for its biological activity. Its structural uniqueness allows it to interact with various biological targets, making it a candidate for drug development.

Pharmaceutical Applications

1,3-Dioxoisoindolin-2-yl 2-methylpentanoate has shown potential in the following areas:

- Anti-inflammatory Agents : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially modulating pathways related to inflammation and pain relief.

- Anticancer Activity : Similar compounds have demonstrated anticancer effects. Research indicates that derivatives of this compound could inhibit tumor growth by affecting cell signaling pathways associated with cancer progression .

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory potential of isoindole derivatives, researchers found that compounds similar to this compound exhibited significant inhibition of inflammatory markers in vitro. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy .

Chemical Research Applications

The compound serves as a versatile building block in chemical synthesis:

- Synthesis of Derivatives : It can be modified to yield various derivatives with distinct functionalities. For instance, variations in the alkyl chain or functional groups can lead to compounds with tailored biological activities .

- Material Science : Its unique structure allows for incorporation into polymer matrices or as a ligand in coordination chemistry, potentially enhancing material properties such as thermal stability and mechanical strength .

Research has focused on understanding the pharmacokinetics and dynamics of this compound. Interaction studies indicate that the compound may bind to specific proteins involved in inflammatory responses and cancer progression. These studies are crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-methylpentanoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Esters with Varying Alkyl/Aryl Substituents

Key Observations :

- Chain Length and Branching: Increasing alkyl chain length (e.g., hexanoate vs. pentanoate) enhances lipophilicity, impacting solubility and membrane permeability .

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., naphthyl) improve stability in radical reactions, while bulky aliphatic groups (e.g., cyclohexyl) enhance steric control in catalytic processes .

Carboxylic Acid Derivatives

Key Observations :

- Terminal Functional Groups : Carboxylic acid derivatives (e.g., FIB) exhibit higher polarity than esters, influencing bioavailability and interaction with biological targets .

- Thioether Incorporation : The methylthio group in FIC enhances redox activity, making it suitable for antimycobacterial applications .

Amino Acid and Peptide Conjugates

Biological Activity

1,3-Dioxoisoindolin-2-yl 2-methylpentanoate is a compound of interest due to its potential biological activities, which have been explored in various studies. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dioxoisoindoline moiety linked to a 2-methylpentanoate group, which contributes to its unique properties and biological activities.

Biological Activity Overview

-

Antimicrobial Activity :

Recent studies have indicated that derivatives of isoindoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. -

Anticancer Properties :

There is emerging evidence suggesting that isoindoline derivatives can inhibit cancer cell proliferation. A study highlighted the ability of similar compounds to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways through mitochondrial dysfunction . -

Anti-inflammatory Effects :

Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is crucial for therapeutic applications in diseases characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key findings from SAR studies include:

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of several isoindoline derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the ester group significantly enhanced antibacterial potency, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL for the most active compounds . -

Anticancer Activity :

In vitro studies on human cancer cell lines demonstrated that 1,3-Dioxoisoindolin-2-yl derivatives could reduce cell viability by up to 70% at concentrations as low as 10 µM. Mechanistic studies revealed that these compounds induced apoptosis via caspase activation and mitochondrial membrane potential disruption . -

Anti-inflammatory Mechanisms :

Research indicated that certain isoindoline derivatives could inhibit the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Dioxoisoindolin-2-yl 2-methylpentanoate, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Use nucleophilic substitution or condensation reactions analogous to β-keto ester synthesis. For example, methyl bromoacetate and propionitrile can react in a one-step process under anhydrous conditions with a base catalyst (e.g., K₂CO₃) to form intermediates like methyl 3-oxo-pentanoate, a structurally related β-keto ester .

- Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via statistical Design of Experiments (DoE). Full factorial designs or response surface methodologies (RSM) can identify critical variables and interactions, reducing trial-and-error experimentation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Use deuterated solvents (e.g., CDCl₃) to confirm ester carbonyl (δ ~165-175 ppm) and isoindolinone ring protons. Compare with computed spectra from quantum chemical tools (e.g., DFT) for validation .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretches at ~1700-1750 cm⁻¹) .

- Chromatography :

- HPLC-MS : Employ reverse-phase C18 columns with gradient elution to assess purity and detect byproducts. Use high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Risk Assessment : Review Safety Data Sheets (SDS) for structurally similar compounds (e.g., methyl 3-oxo-pentanoate) to infer hazards (e.g., irritancy, flammability) .

- PPE and Ventilation : Use nitrile gloves, lab coats, and fume hoods during synthesis. Implement emergency eyewash stations and spill kits .

Advanced Research Questions

Q. How can computational chemistry methods like DFT improve the understanding of reaction mechanisms involving this compound?

- Methodology :

- Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to map potential energy surfaces for key steps (e.g., nucleophilic attack, cyclization). Compare activation barriers to experimental kinetics .

- Solvent Effects : Apply implicit solvation models (e.g., PCM) to simulate polarity impacts on reaction rates and selectivity .

Q. What strategies resolve contradictions between experimental and theoretical data for this compound’s reactivity?

- Methodology :

- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to rule out experimental artifacts. Compare with computational predictions for intermediates .

- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to identify sources of discrepancy. For example, hybrid functionals like M06-2X may better capture dispersion forces in non-polar solvents .

Q. How do factorial design methodologies optimize multi-variable synthesis parameters for this compound?

- Methodology :

- Variable Screening : Use a 2⁴ factorial design to test temperature (40–80°C), catalyst concentration (1–5 mol%), solvent (THF vs. DCM), and reaction time (2–8 hrs). Analyze main effects and interactions via ANOVA .

- Response Optimization : Apply Central Composite Design (CCD) to refine optimal conditions. For example, maximize yield while minimizing side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.